![molecular formula C15H18BrNO2 B2441412 3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2320817-88-5](/img/structure/B2441412.png)
3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{7-oxaspiro[35]nonan-1-yl}benzamide is a chemical compound that belongs to the class of benzamides It features a unique spirocyclic structure, which includes a bromine atom and an oxaspiro nonane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 7-oxaspiro[3.5]nonan-1-ylamine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reagents used but can include hydroxylated or dehydrogenated derivatives.
Aplicaciones Científicas De Investigación
3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Similar structure but with the bromine atom at a different position.
N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to the presence of both the bromine atom and the oxaspiro nonane moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .
Propiedades
IUPAC Name |
3-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-12-3-1-2-11(10-12)14(18)17-13-4-5-15(13)6-8-19-9-7-15/h1-3,10,13H,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRTJPVDITHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)Br)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
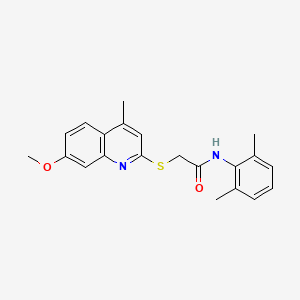

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)
![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)
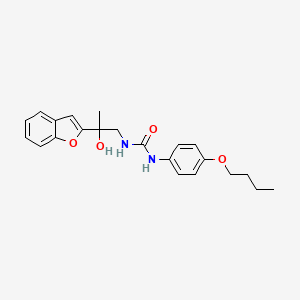
![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)
![(13Z)-16-acetyl-13-[(3-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B2441343.png)
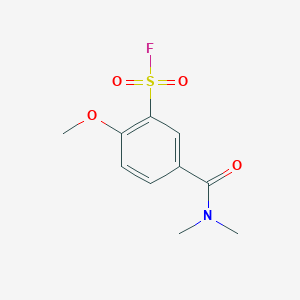
![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)
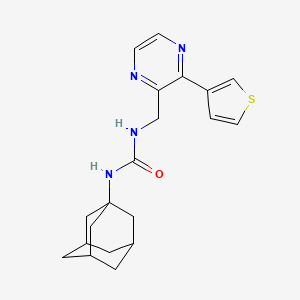
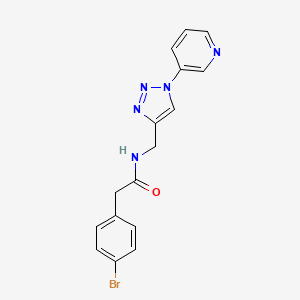
![N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2441350.png)
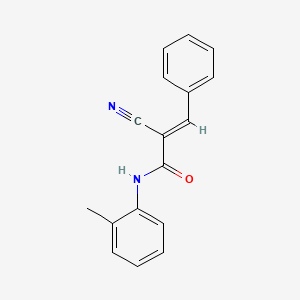
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)
